1-benzyl-1-butyl-3-(1H-indol-3-yl)urea
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Overview
Description
1-benzyl-1-butyl-3-(1H-indol-3-yl)urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a urea moiety attached to an indole ring, which is further substituted with benzyl and butyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It’s known that indole derivatives can inhibit certain receptors . The inhibition is often competitive, meaning the compound competes with other molecules for binding sites on the target . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects .
Result of Action
Given that indole derivatives can inhibit certain receptors , it’s plausible that this compound could alter cellular processes by modulating the activity of its target receptors.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with benzylamine and butylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1-butyl-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-indole: Lacks the butyl and urea groups, making it less versatile in terms of chemical reactivity.
1-butyl-1H-indole: Lacks the benzyl and urea groups, resulting in different biological activities.
3-(1H-indol-3-yl)urea: Lacks the benzyl and butyl groups, which can affect its binding affinity and specificity.
Uniqueness
1-benzyl-1-butyl-3-(1H-indol-3-yl)urea is unique due to the presence of both benzyl and butyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins. The urea moiety also provides additional hydrogen bonding capabilities, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-benzyl-1-butyl-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-3-13-23(15-16-9-5-4-6-10-16)20(24)22-19-14-21-18-12-8-7-11-17(18)19/h4-12,14,21H,2-3,13,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUFUBFYCOARCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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